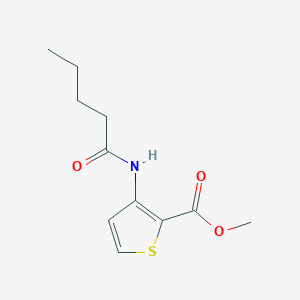
2-Amino-9-(cis-3-(hydroxymethyl)cyclobutyl)-1H-purin-6(9H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-9-(cis-3-(hydroxymethyl)cyclobutyl)-1H-purin-6(9H)-one: is a synthetic purine derivative. This compound is structurally related to nucleosides and nucleotides, which are the building blocks of nucleic acids such as DNA and RNA. The unique structure of this compound, featuring a cyclobutyl ring with a hydroxymethyl group, makes it an interesting subject for research in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(cis-3-(hydroxymethyl)cyclobutyl)-1H-purin-6(9H)-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as purine derivatives and cyclobutyl intermediates.
Cyclobutyl Ring Formation: The cyclobutyl ring is introduced through a cyclization reaction, often involving a cyclobutyl halide and a suitable nucleophile.
Hydroxymethyl Group Introduction: The hydroxymethyl group is introduced via a hydroxylation reaction, typically using reagents like sodium borohydride or hydrogen peroxide.
Purine Ring Functionalization: The purine ring is functionalized through a series of substitution reactions, introducing the amino group at the 2-position and the cyclobutyl group at the 9-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dehydroxylated derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
Chemistry
In chemistry, 2-Amino-9-(cis-3-(hydroxymethyl)cyclobutyl)-1H-purin-6(9H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a nucleoside analog. Nucleoside analogs are often used as antiviral and anticancer agents due to their ability to interfere with nucleic acid synthesis.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structural similarity to natural nucleosides makes it a candidate for drug development, particularly in the treatment of viral infections and cancer.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive molecules.
作用机制
The mechanism of action of 2-Amino-9-(cis-3-(hydroxymethyl)cyclobutyl)-1H-purin-6(9H)-one involves its incorporation into nucleic acids. Once incorporated, it can disrupt the normal function of DNA and RNA, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid synthesis.
相似化合物的比较
Similar Compounds
Acyclovir: A nucleoside analog used to treat herpes simplex virus infections.
Ganciclovir: A nucleoside analog used to treat cytomegalovirus infections.
Zidovudine: A nucleoside analog used to treat HIV infections.
Uniqueness
2-Amino-9-(cis-3-(hydroxymethyl)cyclobutyl)-1H-purin-6(9H)-one is unique due to its cyclobutyl ring structure, which is not commonly found in other nucleoside analogs. This structural feature may confer distinct biological properties and enhance its potential as a therapeutic agent.
属性
CAS 编号 |
125962-37-0 |
|---|---|
分子式 |
C10H13N5O2 |
分子量 |
235.24 g/mol |
IUPAC 名称 |
2-amino-9-[3-(hydroxymethyl)cyclobutyl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O2/c11-10-13-8-7(9(17)14-10)12-4-15(8)6-1-5(2-6)3-16/h4-6,16H,1-3H2,(H3,11,13,14,17) |
InChI 键 |
UMHYNECKSWGZMS-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1N2C=NC3=C2N=C(NC3=O)N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-bromo-3-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B8779957.png)
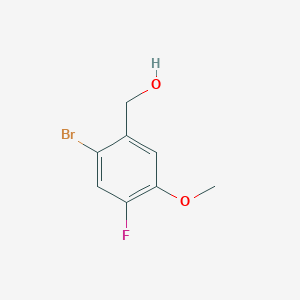
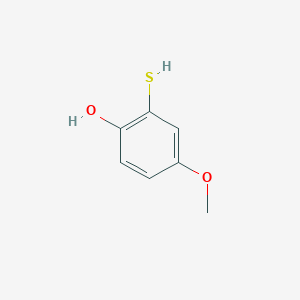


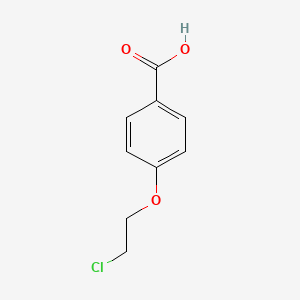
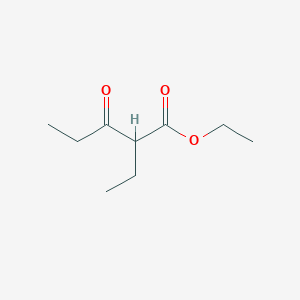
![2-(2,5-Dimethoxyphenyl)benzo[d]thiazole](/img/structure/B8780004.png)
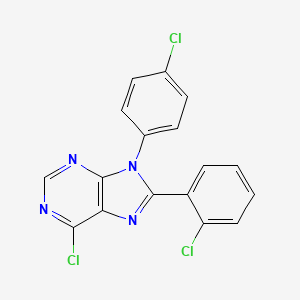
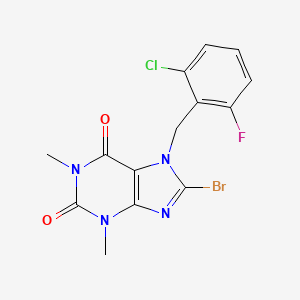


![(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride](/img/structure/B8780041.png)
